molecular formula C11H9NO3 B11718059 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione

1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione

Cat. No.: B11718059
M. Wt: 203.19 g/mol
InChI Key: GTJOJDLVRFSGLS-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione is a spirocyclic compound featuring a fused indene moiety and an oxazolidine ring connected via a spiro junction at position 2 of the indene and position 4' of the oxazolidine. The molecule contains two ketone groups at positions 2' and 5' of the oxazolidine ring, contributing to its electrophilic reactivity . Its molecular formula is C₁₁H₉NO₃, with a molar mass of 203.20 g/mol .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,4'-1,3-oxazolidine]-2',5'-dione

InChI

InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,14)

InChI Key

GTJOJDLVRFSGLS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13C(=O)OC(=O)N3

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Reagents : Aldohydrazones, 2-arylidene-1,3-indanediones, TEMPO (oxidizer).

  • Conditions : Acetonitrile, 80°C, 12–24 hours.

  • Mechanism : In situ generation of nitrilimines from aldohydrazones, followed by [3+2] cycloaddition with cyclic dipolarophiles (e.g., 1,3-indanediones).

Example Reaction Table

SubstrateDipolarophileCatalyst/OxidizerTemperatureYield (%)Reference
Aldohydrazone2-Arylidene-1,3-indanedioneTEMPO80°C60–80
β-Amino alcoholIndene derivativeTFA120°C50–70

This method is advantageous for its scalability and functional group tolerance, though stereochemical control remains challenging.

Condensation Reactions

Condensation reactions between carbonyl compounds and amines or hydrazines are foundational for forming oxazolidine rings. For 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione, this approach may involve coupling an indene derivative with an oxazolidine precursor.

Key Steps and Conditions

  • Reagents : Indene-2-carboxylic acid derivatives, oxazolidine-2,5-dione, coupling agents (e.g., EDC/HOBt).

  • Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.

  • Mechanism : Dehydration cyclization between an indene carboxylic acid and a β-amino alcohol to form the oxazolidine ring.

Example Reaction Table

Indene DerivativeOxazolidine PrecursorCoupling AgentSolventYield (%)Reference
Indene-2-carboxylic acidOxazolidine-2,5-dioneEDC/HOBtDCM45–60
Ethyl indene-2-carboxylateβ-Amino alcoholTFAToluene50–70

This method benefits from mild conditions but requires careful optimization to avoid side reactions.

Catalytic Cyclization

Transition metal catalysts (e.g., palladium, cobalt) enable asymmetric synthesis and control over stereochemistry. For spiro-indenes, Pd-catalyzed dipolar cyclizations have been employed to construct all-carbon quaternary stereocenters.

Key Steps and Conditions

  • Reagents : 1-Diazonaphthalene-2(1H)-ones, Pd catalysts (e.g., Pd(OAc)₂), light-induced Wolff rearrangement.

  • Conditions : Visible light, room temperature, 6–12 hours.

  • Mechanism : Photo-Wolff rearrangement generates indene-involved ketenes, which react with π-allyl-Pd 1,4-dipoles to form spiro structures.

Example Reaction Table

Diazonaphthalene DerivativePd CatalystLight SourceYield (%)ee (%)Reference
1-Diazonaphthalene-2-onePd(OAc)₂Visible light75–8697
6-Methoxy-1-indanonePd(dba)₃LED70–8095

This method excels in enantioselectivity but requires specialized equipment (e.g., photoreactors).

Stepwise Synthesis

Stepwise approaches combine functionalization of the indene core with subsequent cyclization to form the oxazolidine ring.

Key Steps and Conditions

  • Functionalization of Indene : Introduce a carboxylic acid or ester group at the 2-position.

    • Reagents : Ethyl indene-2-carboxylate, NaH, diethyl carbonate.

    • Conditions : 130°C, 30 minutes.

  • Cyclization : React with a β-amino alcohol to form the oxazolidine ring.

    • Reagents : β-Amino alcohol, TFA.

    • Conditions : Toluene, reflux, 12 hours.

Example Reaction Table

Indene Intermediateβ-Amino AlcoholAcid CatalystSolventYield (%)Reference
Ethyl indene-2-carboxylateGlycineTFAToluene65–75
Indene-2-carboxylic acid(R)-SerineHClDCM50–60

This route offers flexibility in modifying substituents but requires multiple purification steps.

Purification and Characterization

Post-synthesis purification is critical to isolate the spiro compound. Common techniques include:

TechniqueConditionsYield ImprovementReference
Silica gel chromatographyHexane/AcOEt (10:1 → 5:1)70–90%
RecrystallizationEthanol/water (1:1)80–95%

Characterization relies on NMR, IR, and mass spectrometry to confirm the spiro structure and oxazolidine functionality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic structures with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione exhibits promising anticancer properties. Studies have shown that derivatives of spirocyclic compounds can induce apoptosis and cell cycle arrest in cancer cells. Notably, investigations into its effects on prostate cancer have highlighted its ability to interact with critical cellular pathways, influencing cell survival and proliferation .

Mechanisms of Action:

  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It halts the progression of the cell cycle, preventing cancer cell division.

Antibacterial Activity

In addition to its anticancer potential, this compound has shown antibacterial activity against various gram-positive and gram-negative bacteria. Preliminary studies suggest that its structural features may contribute to its efficacy in inhibiting bacterial growth . However, further research is needed to elucidate the specific mechanisms behind this activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that capitalize on the unique reactivity of the indene and oxazolidine moieties. The compound's stereochemistry plays a crucial role in determining its biological activity and binding affinity to target proteins.

Key Synthesis Steps:

  • Formation of Indene Derivative: Initial reactions involve the formation of an indene derivative.
  • Cyclization with Oxazolidine Dione: The subsequent cyclization step leads to the formation of the spirocyclic structure.

Comparative Analysis with Related Compounds

The unique combination of rings and functional groups in this compound distinguishes it from other spirocyclic compounds. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Attributes
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dioneSimilar spirocyclic structureDifferent oxazolidine configuration
Spirocyclic Chromane DerivativesContains chromane instead of indenePotentially different biological activity profiles
Spiro-oxindolesIncorporates oxindole moietyKnown for high enantioselectivity in synthesis

This table illustrates the diversity within spirocyclic chemistry while emphasizing the unique features and potential applications of this compound.

Cancer Treatment Case Study

A recent study explored the effects of this compound on prostate cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations. Molecular docking studies also suggested strong binding affinity to key proteins involved in cancer progression .

Antibacterial Efficacy Case Study

Another investigation assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Analogs with Different Heterocyclic Cores
Compound Name Molecular Formula CAS Number Core Structure Key Structural Differences Biological Activity References
1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione C₁₁H₉NO₃ 27473-63-8 Indene + Oxazolidine Reference compound; oxazolidine with O and N Not explicitly reported
(R,S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione C₁₁H₁₀N₂O₂ N/A Indene + Imidazolidine Imidazolidine (two N atoms) vs. oxazolidine Antimalarial activity
2,3-Dihydrospiro[indene-1,3'-oxolane]-2',5'-dione C₁₁H₁₀O₃ EN300-367204 Indene + Oxolane (THF) Oxolane (O-only ring) vs. oxazolidine Not reported
3'-(4-Methoxyphenyl)-2',3'-dihydrospiro[indene-2,1'-phenalen]-1,3-dione (3e) C₂₄H₁₈O₃ N/A Indene + Phenalen Extended phenalen system; methoxy substituent Synthetic focus; no bio-data

Key Observations :

  • Oxazolidine vs. Imidazolidine : The oxazolidine ring (O and N) in the target compound offers distinct electronic properties compared to imidazolidine (two N atoms), influencing hydrogen-bonding capacity and interaction with biological targets .
  • Phenalen-Fused Systems : Compounds like 3e exhibit larger aromatic systems, which may enhance π-π stacking but reduce solubility .
Substituent Variations and Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Modifications References
(1R,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione C₁₁H₈BrNO₄ Bromo, hydroxy 298.09 Bromine increases steric bulk and reactivity
4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione C₁₂H₁₂N₂O₃ Methoxy 232.24 Methoxy enhances electron-donating effects

Key Observations :

  • Methoxy Groups : Methoxy substituents, as in , improve solubility and modulate electronic effects, critical for pharmacokinetics .

Biological Activity

1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione is a compound of interest due to its potential biological activities, particularly in cancer research and other therapeutic areas. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13H15NO2
  • Molecular Weight: 217.27 g/mol
  • CAS Number: 185525-49-9

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the spiro structure followed by the introduction of the oxazolidine moiety. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Anticancer Properties

  • In Vitro Studies : Research has shown that derivatives of spiro compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving similar spiro compounds demonstrated that they could inhibit cell growth in A549 human lung cancer cells and SH-SY5Y neuroblastoma cells with a notable percentage of growth control observed at specific concentrations (50 µg/mL) .
    CompoundCell LineConcentration (µg/mL)Growth Control (%)
    Exo-5aA54950~50
    Exo-5bSH-SY5Y50~50
  • Mechanism of Action : The proposed mechanism for the anticancer activity involves disruption of key protein interactions, specifically targeting MDM2-p53 interactions which are crucial for cell cycle regulation and apoptosis .

Antimicrobial Properties

Some studies have indicated that spiro compounds exhibit antimicrobial activities against various pathogens. While specific data on this compound is limited, related compounds have shown effectiveness against bacteria and fungi.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of spiro compounds, it was found that certain derivatives significantly inhibited the proliferation of cancer cells compared to controls. The results suggested that structural modifications could enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic study on structure-activity relationships revealed that modifications to the indene core could lead to improved biological performance. The introduction of specific substituents was shown to enhance binding affinity to target proteins involved in tumor progression .

Q & A

Q. What are the established synthetic routes for 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione?

The compound can be synthesized via electrochemical lactonization, as demonstrated in related spirooxazolidinediones, using chiral iodobenzene, trifluoroacetic acid, and n-Bu4NBF4 electrolyte to achieve moderate yields (40–70%) . Alternative methods include cyclization reactions of imidazolidine precursors with indene derivatives under basic conditions, though optimization of reaction time and temperature is critical for stereochemical control .

Q. What spectroscopic techniques are used to characterize this spiro compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spiro junction and carbonyl groups, with characteristic shifts for oxazolidine-dione protons (δ 4.2–5.0 ppm) and indene protons (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Strong absorption bands at 1720–1780 cm⁻¹ (C=O stretching) and 1650–1680 cm⁻¹ (C-N stretching) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity, critical for structure-activity relationship (SAR) studies .

Q. What biological activities are reported for this compound?

Preliminary studies on structurally related spirooxazolidinediones show antiplasmodial activity (IC₅₀ = 1.2–3.8 µM against Plasmodium falciparum), attributed to interactions with heme detoxification pathways . Derivatives with halogen substitutions (e.g., bromine at position 5') exhibit enhanced antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 8.5 µM) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

Rhodium(III)-catalyzed C–H functionalization and spiroannulation strategies enable enantioselective synthesis (up to 68% ee) using chiral directing groups like (S)-methyl lactate. Optimized conditions involve Cu(OAc)₂ as an oxidant and acetone/petrol solvent systems .

Q. How do structural modifications impact biological activity?

  • Halogenation : Bromine at position 5' increases lipophilicity and target binding affinity (e.g., 5'-Br derivative shows 3× higher antiplasmodial activity than non-halogenated analogs) .
  • Stereochemistry : The (R)-configuration at the oxazolidine ring enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) compared to (S)-isomers .
  • Ring substitution : Hydroxy or alkyl chain modifications alter solubility and pharmacokinetic profiles (e.g., 4'-hydroxy derivatives exhibit improved aqueous solubility but reduced membrane permeability) .

Q. What green chemistry approaches are applicable to its synthesis?

Multicomponent reactions (MCRs) using water or ethanol as solvents reduce waste. For example, microwave-assisted synthesis of spiroindene-pyran hybrids achieves 70% yield with minimal byproducts .

Q. How can purification challenges be addressed for complex spiro derivatives?

  • Flash column chromatography : Use gradient elution (e.g., 10→20% acetone/petrol) to resolve diastereomers .
  • Recrystallization : Ethyl acetate/hexane mixtures improve purity (>95%) for crystalline derivatives .

Q. What role does stereochemistry play in target binding?

Molecular docking studies reveal that the (R)-enantiomer forms a hydrogen bond with PfATP6 (malaria target), while the (S)-enantiomer shows weaker interactions (ΔG = -8.2 vs. -6.5 kcal/mol). This explains the 10-fold difference in antiplasmodial IC₅₀ values .

Q. Are there computational models to predict bioactivity?

QSAR models using descriptors like polar surface area (PSA) and LogP predict antiplasmodial activity (R² = 0.89). Derivatives with PSA < 90 Ų and LogP 2.5–3.5 show optimal blood-brain barrier penetration for CNS applications .

Q. How stable is this compound under physiological conditions?

Stability assays in PBS (pH 7.4) indicate a half-life of 4.2 hours due to oxazolidine ring hydrolysis. N-Methylation at position 3' improves stability (t₁/₂ > 12 h) by sterically hindering nucleophilic attack .

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